molecular formula C12H15FO2 B15223153 Ethyl 3-fluoro-2-methyl-2-phenylpropanoate

Ethyl 3-fluoro-2-methyl-2-phenylpropanoate

Cat. No.: B15223153
M. Wt: 210.24 g/mol
InChI Key: NTEOFMZXEIGARY-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a phenyl group attached to a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-2-methyl-2-phenylpropanoate typically involves the esterification of 3-fluoro-2-methyl-2-phenylpropanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction can be represented as follows:

3-fluoro-2-methyl-2-phenylpropanoic acid+ethanolH2SO4ethyl 3-fluoro-2-methyl-2-phenylpropanoate+water\text{3-fluoro-2-methyl-2-phenylpropanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-fluoro-2-methyl-2-phenylpropanoic acid+ethanolH2​SO4​​ethyl 3-fluoro-2-methyl-2-phenylpropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-2-methyl-2-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-fluoro-2-methyl-2-phenylpropanoic acid.

    Reduction: 3-fluoro-2-methyl-2-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-2-methyl-2-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-2-methyl-2-phenylpropanoate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-3-phenylpropanoate: Lacks the fluorine atom, resulting in different reactivity and applications.

    2-methyl-3-phenylpropanal: An aldehyde derivative with different chemical properties.

    2-methyl-3-phenylpropionic acid: The carboxylic acid form, which has different solubility and reactivity.

Uniqueness

Ethyl 3-fluoro-2-methyl-2-phenylpropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it valuable in applications where specific interactions with biological targets or unique reactivity are required .

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

ethyl 3-fluoro-2-methyl-2-phenylpropanoate

InChI

InChI=1S/C12H15FO2/c1-3-15-11(14)12(2,9-13)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

NTEOFMZXEIGARY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CF)C1=CC=CC=C1

Origin of Product

United States

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